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Compound of Interest

Compound Name: NAN-190 hydrobromide

Cat. No.: B1676930

Executive Summary: NAN-190 hydrobromide is a versatile pharmacological research tool
recognized primarily for its interaction with the serotonin 1A (5-HT1A) receptor. Initially
classified as a potent and selective 5-HT1A antagonist, subsequent studies have revealed a
more complex profile, including partial agonist activity at presynaptic 5-HT1A autoreceptors and
potent antagonism at al-adrenoceptors. More recently, it has been identified as a state-
dependent blocker of Navl.7 sodium channels. This guide provides an in-depth examination of
the downstream signaling pathways modulated by NAN-190, presenting quantitative data,
detailed experimental protocols, and visual diagrams to elucidate its multifaceted mechanism of
action for researchers, scientists, and drug development professionals.

Core Pharmacological Profile of NAN-190

NAN-190, chemically known as 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine,
exhibits a complex pharmacological profile by engaging multiple distinct molecular targets. Its
net physiological effect is a composite of its actions at these sites, which include:

o 5-HT1A Serotonin Receptors: NAN-190 acts as a potent competitive antagonist at
postsynaptic 5-HT1A receptors.[1][2][3] However, it also demonstrates agonist-like properties
at presynaptic 5-HT1A autoreceptors, leading to a mixed agonist/antagonist profile in vivo.[4]

[5]

e al-Adrenergic Receptors: The compound is a highly potent al-adrenoceptor antagonist, with
an affinity comparable to its affinity for the 5-HT1A receptor.[2][6] This action is responsible
for some of its cardiovascular effects, such as hypotension.[7]
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e Navl.7 Sodium Channels: Recent findings have identified NAN-190 as a state-dependent
inhibitor of Nav1.7 voltage-gated sodium channels, a mechanism that underlies its efficacy in
models of inflammatory pain.[8]

Downstream Signaling via 5-HT1A Receptor
Modulation

The 5-HT1A receptor is a classic G-protein-coupled receptor (GPCR) that primarily couples to
the inhibitory Gai/o family of G-proteins.[9][10] NAN-190, by acting as an antagonist at
postsynaptic receptors, prevents the initiation of these canonical signaling cascades by
endogenous serotonin or synthetic agonists.

Adenylyl Cyclase and cAMP Pathway

The canonical signaling pathway for 5-HT1A receptors involves the inhibition of adenylyl
cyclase (AC). Agonist binding to the 5-HT1A receptor activates the associated Gai protein,
which in turn inhibits AC activity, leading to a decrease in the intracellular concentration of the
second messenger cyclic AMP (CAMP).[9][10]

NAN-190 competitively antagonizes this effect. While NAN-190 itself has no direct effect on
forskolin-stimulated adenylyl cyclase, it effectively blocks the inhibitory action of 5-HT1A
agonists like 5-carboxamidotryptamine or 8-OH-DPAT.[1][2] This blockade restores cCAMP
production to basal or stimulated levels.
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NAN-190 antagonism of the 5-HT1A/cCAMP pathway.

MAP Kinase (ERK) and Akt Signaling

The 5-HT1A receptor also modulates signaling pathways associated with cell growth and
survival, such as the mitogen-activated protein kinase (MAPK/ERK) and the PI3K/Akt
pathways.[9] Regulation of ERK is complex and brain-region specific, with 5-HT1A agonists
reported to either increase or decrease ERK phosphorylation.[9] Activation of the Akt pathway
by 5-HT1A agonists is typically neuroprotective and dependent on PI3K.[9] As an antagonist,
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NAN-190 would be expected to block these agonist-induced effects on both the ERK and Akt
pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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